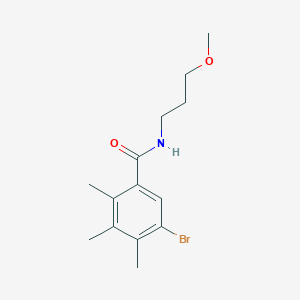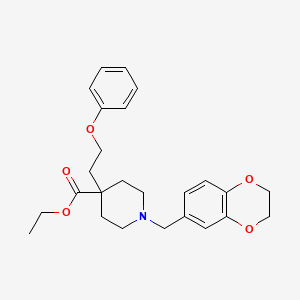
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide
Vue d'ensemble
Description
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB belongs to the class of benzamides, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
Mécanisme D'action
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide is a sodium channel blocker, which means that it binds to and inhibits the activity of voltage-gated sodium channels. These channels are responsible for the generation and propagation of action potentials in neurons, which are essential for the transmission of nerve impulses. By inhibiting the activity of these channels, 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide can reduce the excitability of neurons and thereby reduce pain.
Biochemical and Physiological Effects:
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been shown to have anti-inflammatory effects in animal models of inflammation. It is believed that these effects are due to the ability of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide to inhibit the activity of voltage-gated sodium channels in immune cells, which play a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide is its specificity for sodium channels. Unlike many other sodium channel blockers, 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide exhibits a high degree of selectivity for certain types of sodium channels, such as those found in sensory neurons. This makes it a valuable tool for studying the role of sodium channels in pain and inflammation. However, one limitation of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide is its relatively low potency compared to other sodium channel blockers. This can make it more difficult to achieve complete inhibition of sodium channel activity in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide. One area of interest is in the development of more potent analogs of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide that could be used as more effective analgesics. Another area of interest is in the study of the long-term effects of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide on neuronal function and behavior. Finally, there is also potential for the use of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide in the treatment of other conditions that involve abnormal neuronal excitability, such as epilepsy.
Applications De Recherche Scientifique
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of neuropathic pain. 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been shown to be effective in reducing pain in animal models of neuropathic pain, such as the chronic constriction injury (CCI) model. It is believed that 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide exerts its analgesic effects by modulating the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Propriétés
IUPAC Name |
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-9-10(2)12(8-13(15)11(9)3)14(17)16-6-5-7-18-4/h8H,5-7H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWRFBZIRGPFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NCCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4676247.png)

![2-methylcyclopentyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4676265.png)
![2-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4676278.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4676284.png)

![2-(4-fluorophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4676290.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4676291.png)
![2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4676296.png)
![N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide](/img/structure/B4676309.png)
![methyl 2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676326.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4676332.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B4676340.png)
![N-[1-(4-methylphenyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4676348.png)